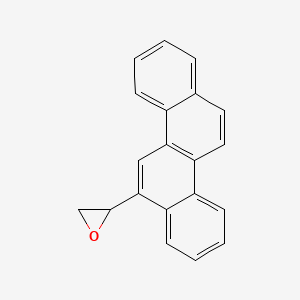
6-Chrysenyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chrysenyloxirane is an organic compound with the molecular formula C20H14O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon, and contains an oxirane (epoxide) functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chrysenyloxirane typically involves the epoxidation of chrysene. One common method is the reaction of chrysene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
[ \text{Chrysene} + \text{m-CPBA} \rightarrow \text{this compound} + \text{m-Chlorobenzoic acid} ]
The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure the selective formation of the epoxide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chrysenyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophiles can attack the epoxide ring, leading to ring-opening and substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted alcohols or amines.
Applications De Recherche Scientifique
6-Chrysenyloxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying epoxide chemistry.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Chrysenyloxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Pyrenyloxirane
- 9-Anthryloxirane
- 9-Phenanthryloxirane
- 7-Benzanthryloxirane
- 2-Naphthyloxirane
Comparison
6-Chrysenyloxirane is unique due to its specific structure and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions. Its interactions with biological molecules can also vary, making it a valuable compound for specific research applications.
Propriétés
Numéro CAS |
66842-41-9 |
|---|---|
Formule moléculaire |
C20H14O |
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
2-chrysen-6-yloxirane |
InChI |
InChI=1S/C20H14O/c1-2-6-14-13(5-1)9-10-17-15-7-3-4-8-16(15)19(11-18(14)17)20-12-21-20/h1-11,20H,12H2 |
Clé InChI |
IXNJEDIJJZHXAI-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)C2=CC3=C(C=CC4=CC=CC=C43)C5=CC=CC=C52 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


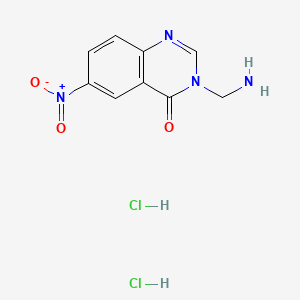



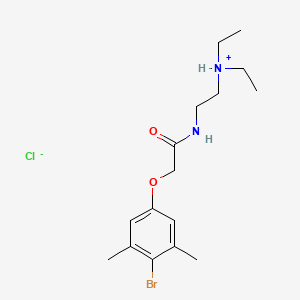


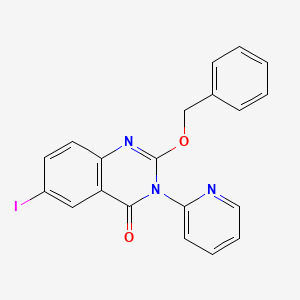
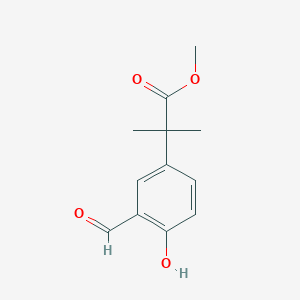
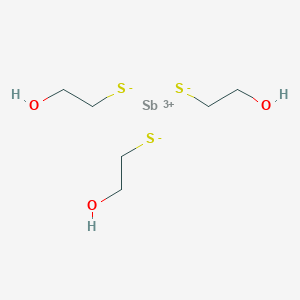

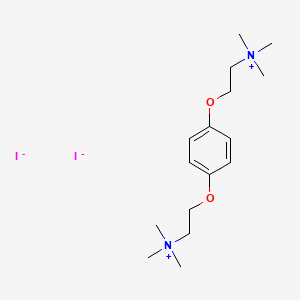
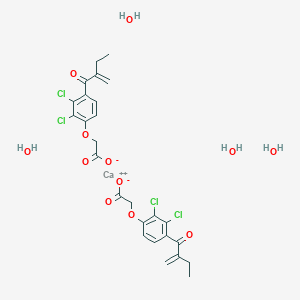
![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)
